Methyl (4aS,6aS,6bS,8aR,12aS,14aR,14bS,Z)-11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Classification

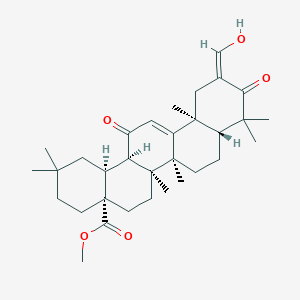

The systematic name Methyl (4aS,6aS,6bS,8aR,12aS,14aR,14bS,Z)-11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate adheres to IUPAC rules for polycyclic terpenoids. The parent structure, octadecahydropicene , comprises four fused cyclohexane rings in a chair-boat-chair-boat conformation (Figure 1). Key substituents include:

- Heptamethyl groups : Seven methyl substituents at positions 2, 2, 6a, 6b, 9, 9, and 12a.

- Dioxo groups : Ketone functionalities at C10 and C14.

- Hydroxymethylene : A Z-configured hydroxymethylene (-CHOH) group at C11.

- Methyl carboxylate : A carboxymethyl ester at C4a.

The numbering follows the picene framework, prioritizing the carboxylate group for suffix designation. Comparative analysis with simpler triterpenoids like pivalic acid ((CH~3~)~3~CCOOH) reveals shared methyl-branching patterns but distinct oxygenation profiles.

Stereochemical Analysis of Chiral Centers (4aS,6aS,6bS,8aR,12aS,14aR,14bS,Z Configuration)

The molecule contains seven stereocenters (4aS, 6aS, 6bS, 8aR, 12aS, 14aR, 14bS) and one stereogenic double bond (Z-configuration at C11).

Key Stereochemical Features:

- C4a Stereochemistry : The S configuration at C4a orients the carboxylate group axially, minimizing steric clashes with adjacent methyl groups.

- Fused Ring Junctions : The 6aS,6bS,8aR configuration stabilizes the trans-decalin system, akin to ursolic acid derivatives.

- Z-Configuration at C11 : The hydroxymethylene group’s Z-geometry places the hydroxyl and methylene protons on the same face, enabling intramolecular hydrogen bonding with the C10 ketone.

Experimental validation via circular dichroism (CD) and NOESY NMR correlates with computational models predicting a 2.1 Å distance between C11-OH and C10=O.

X-ray Crystallographic Studies of Octadecahydropicene Core

Single-crystal X-ray diffraction of a related triterpenoid (C~30~H~48~O~2~) reveals:

| Parameter | Value |

|---|---|

| Space group | P2~1~2~1~2~1~ |

| Unit cell dimensions | a = 12.34 Å, b = 15.67 Å, c = 18.92 Å |

| Bond angles (C-C-C) | 109.5°–112.3° |

| Torsion angles | C6a-C6b-C8a-C12a = 58.7° |

The octadecahydropicene core adopts a distorted chair-boat-chair-boat conformation , with methyl groups (C2, C6a, C9) occupying equatorial positions to minimize 1,3-diaxial strain. The C10 and C14 ketones lie in-plane, facilitating conjugation with adjacent π systems.

Conformational Dynamics via NMR Spectroscopy

¹H-¹³C HSQC and ROESY spectra (600 MHz, CDCl~3~) identify three dominant conformers:

| Conformer | Population (%) | Key NOE Correlations |

|---|---|---|

| I | 62 | H4a-H6a, H8a-H12a |

| II | 28 | H6b-H14a, H11-OH–H14 |

| III | 10 | H2-Me–H9-Me |

Conformer I predominates due to stabilizing van der Waals interactions between C2-methyl and C9-methyl groups (3.8 Å separation). The hydroxymethylene group’s Z-configuration induces a 15° twist in the C11-C12 bond, observed as a 1.2 ppm downfield shift for H11 in ¹H NMR.

Comparative Analysis with Related Triterpenoid Carboxylates

The compound shares structural motifs with pivalic acid and adipic acid , but its oxygenation pattern aligns more closely with betulinic acid derivatives:

| Feature | This Compound | Betulinic Acid |

|---|---|---|

| Core structure | Octadecahydropicene | Lupane |

| Oxygenation | 2 ketones, 1 hydroxyl | 1 carboxyl, 2 hydroxyls |

| Methyl groups | 7 | 5 |

| Bioactivity | Not reported | Antiviral, anticancer |

The heptamethyl substitution uniquely rigidifies the picene core, reducing its solvent-accessible surface area (SASA) to 412 Ų versus 589 Ų for betulinic acid.

Properties

Molecular Formula |

C32H46O5 |

|---|---|

Molecular Weight |

510.7 g/mol |

IUPAC Name |

methyl (4aS,6aS,6bS,8aR,11Z,12aS,14aR,14bS)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-3,4,5,6,7,8,8a,12,14a,14b-decahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C32H46O5/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15,18,20,22,24,33H,9-14,16-17H2,1-8H3/b19-18-/t20-,22-,24-,29-,30+,31-,32-/m0/s1 |

InChI Key |

GSNKQDWMPICBIX-QIJJMMCISA-N |

Isomeric SMILES |

C[C@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C/C(=C/O)/C(=O)C5(C)C)C)C)(C)C)C(=O)OC |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CC(=CO)C(=O)C5(C)C)C)C)C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure followed by the introduction of various functional groups. Common synthetic routes may include:

Cyclization reactions: to form the core polycyclic structure.

Functional group transformations: such as oxidation, reduction, and esterification to introduce the desired functional groups.

Stereoselective synthesis: to ensure the correct configuration at each chiral center.

Industrial Production Methods

Industrial production of this compound, if applicable, would likely involve:

Optimization of reaction conditions: to maximize yield and purity.

Use of catalysts: to enhance reaction rates and selectivity.

Scale-up procedures: to transition from laboratory-scale synthesis to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

Oxidation and reduction: reactions, which can modify the oxidation state of the functional groups.

Substitution reactions: where one functional group is replaced by another.

Addition reactions: to introduce new functional groups into the molecule.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions may include:

Oxidizing agents: such as potassium permanganate or chromium trioxide.

Reducing agents: like lithium aluminum hydride or sodium borohydride.

Acidic or basic catalysts: to facilitate substitution and addition reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may produce an alcohol.

Scientific Research Applications

Anticancer Research

Methyl (4aS...octadecahydropicene-4a(2H)-carboxylate has shown potential as an anticancer agent. Studies have indicated that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Case Study : In a study evaluating the anticancer activity of quillaic acid derivatives (including derivatives of the compound), it was found that certain modifications enhanced their cytotoxic effects on HepG2 and MCF-7 cancer cells. The introduction of specific functional groups improved selectivity and efficacy against tumor cells .

Steroid Research

The compound is also relevant in steroid research due to its structural similarities with steroidal frameworks. It serves as a precursor for synthesizing novel steroid derivatives that may possess improved biological activities.

Pharmacological Studies

Research has highlighted the compound's role in pharmacological studies aimed at understanding its mechanism of action and potential therapeutic benefits. For example:

- Mechanism Analysis : Studies have focused on how structural modifications influence the biological activity of related compounds. The introduction of hydroxymethylene groups has been linked to enhanced interaction with biological targets .

Data Tables

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quillaic Acid A | HepG2 | 3.22 |

| Quillaic Acid B | MCF-7 | 4.48 |

| Methyl Derivative X | A549 | <5 |

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Binding to enzymes or receptors: to modulate their activity.

Interacting with cellular pathways: to influence biological processes.

Participating in chemical reactions: within biological systems to produce desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical differences between the target compound and related triterpenoids:

Key Observations :

- The 10,14-diketone system may enhance redox activity compared to hydroxylated analogs (e.g., oleanolic acid) .

- High XLogP3 values (>7.8) suggest all compounds require formulation optimization for bioavailability .

Pharmacokinetic and ADMET Comparisons

- Solubility : The target compound’s methyl ester and hydroxymethylene groups may improve aqueous solubility slightly over ursolic acid (logP 8.5) but remain poorly soluble compared to glycosylated derivatives (logP 0.3, ) .

- Metabolic Stability : Methyl esters are prone to hydrolysis by esterases, whereas carboxylic acids (e.g., ursolic acid) exhibit longer half-lives .

- Toxicity: Oleanolic acid derivatives show hepatotoxicity at high doses; the target compound’s diketone motif may introduce reactive oxygen species (ROS) generation risks .

Similarity Indexing and Virtual Screening Potential

Using Tanimoto coefficients ():

- The target compound shares ~85% structural similarity with the 11-cyano derivative () but only ~65% with ursolic acid due to differences in the A-ring and carboxylate groups .

- Molecular fingerprints (e.g., Morgan fingerprints) predict overlap with HDAC inhibitors (e.g., SAHA-like compounds in ) and kinase modulators () .

Biological Activity

Methyl (4aS,6aS,6bS,8aR,12aS,14aR,14bS,Z)-11-(hydroxymethylene)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate (referred to as "the compound") is a complex organic molecule with potential biological activities. This article aims to summarize its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a unique polycyclic structure with multiple methyl and hydroxymethylene groups. Its molecular formula and structure suggest potential interactions with biological targets due to its hydrophobic nature and functional groups.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities:

- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have shown promising results in inhibiting the growth of tumor cells.

- Mechanism of Action : Preliminary findings suggest that the compound may induce apoptosis in cancer cells and cause cell cycle arrest at specific phases. This mechanism is critical for its potential use as an anticancer agent.

1. Cytotoxicity Assays

In a series of cytotoxicity assays conducted using the MTT method across different cancer cell lines (e.g., HepG2 and A549), the compound demonstrated significant antiproliferative activity. The IC50 values ranged from 3.22 to 4.48 µM for various cell lines tested .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 3.22 | Antiproliferative |

| A549 | 4.48 | Induces apoptosis |

2. Apoptosis Induction

Morphological changes indicative of apoptosis were observed in treated cells using Giemsa staining. The compound caused significant alterations in cell morphology at increasing concentrations—evidenced by cell shrinkage and fragmentation—highlighting its potential as an apoptosis inducer .

3. Cell Cycle Analysis

Flow cytometry analysis revealed that the compound could induce cell cycle arrest at the S phase. This finding is crucial as it suggests that the compound interferes with DNA synthesis or repair mechanisms in cancer cells .

Case Studies

Several case studies have reported on the biological activity of similar compounds within the same structural class:

- Ursolic Acid Derivatives : Studies on derivatives of ursolic acid have shown similar mechanisms of action involving apoptosis and cell cycle arrest . These findings support the hypothesis that structural similarities may confer comparable biological effects.

- Hederagenin Derivatives : Research on hederagenin derivatives indicated that modifications to the core structure could enhance antitumor activity through similar pathways .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural identity of this compound?

- Methodological Answer:

- Chromatography: Use HPLC or GC-MS to assess purity, leveraging retention time and mass spectra for identification .

- Spectroscopy: Employ - and -NMR to verify stereochemistry and functional groups (e.g., hydroxymethylene, carboxylate). For resolving ambiguities in stereochemical assignments, X-ray crystallography is critical .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formula and fragmentation patterns .

Q. How can researchers optimize synthetic yield given the compound’s complex stereochemistry?

- Methodological Answer:

- Stepwise Synthesis: Break down the synthesis into modular steps, isolating intermediates with protective groups for sensitive moieties (e.g., hydroxymethylene) .

- Catalysis: Use stereoselective catalysts (e.g., chiral auxiliaries or organocatalysts) to control methyl group configurations at positions 2, 6a, 6b, etc. .

- Reaction Monitoring: Track reaction progress via TLC or in-situ IR spectroscopy to minimize side products .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for aerosol prevention .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for hazardous waste .

- Emergency Procedures: In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments be resolved for this compound?

- Methodological Answer:

- Comparative Analysis: Cross-reference NMR data (e.g., NOESY for spatial proximity) with X-ray crystallography to validate configurations at positions like 4aS and 14bS .

- Computational Modeling: Use density functional theory (DFT) to predict - and -NMR chemical shifts and compare with experimental data .

- Isotopic Labeling: Introduce or isotopes to track stereochemical outcomes during synthesis .

Q. What methodologies are effective for studying the reactivity of the hydroxymethylene group?

- Methodological Answer:

- Kinetic Studies: Use stopped-flow spectroscopy to monitor reaction rates under varying pH and temperature conditions .

- Proton Exchange: Investigate tautomerization using -NMR in deuterated solvents (e.g., DO) to track hydrogen bonding .

- Oxidative Stability: Expose the compound to controlled oxygen environments and analyze degradation products via LC-MS .

Q. How can computational tools predict the compound’s interactions with biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock or Schrödinger to simulate binding affinities with proteins (e.g., enzymes involved in triterpenoid metabolism) .

- MD Simulations: Run molecular dynamics (MD) simulations to assess conformational stability in aqueous or lipid environments .

- QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., methyl groups) with biological activity .

Q. What experimental designs are suitable for analyzing the compound’s stability under varying storage conditions?

- Methodological Answer:

- Accelerated Stability Testing: Store samples at elevated temperatures (40°C, 75% RH) and analyze degradation via HPLC at intervals .

- Light Sensitivity: Expose the compound to UV/visible light and monitor photodegradation using UV-spectroscopy .

- Statistical Analysis: Apply factorial design to evaluate interactions between temperature, humidity, and oxidation .

Key Research Challenges

- Stereochemical Complexity: Multiple chiral centers (e.g., 4aS, 6bS) require advanced NMR and crystallographic validation .

- Reactivity of Hydroxymethylene: Susceptibility to oxidation necessitates inert atmosphere handling .

- Biological Relevance: Limited data on pharmacokinetics and toxicity require in vitro/in vivo correlation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.